Molecular Weight and Heavy Atom Count vs. 5‑Trifluoromethyl Analogue
The target compound has a molecular weight of 183.54 Da (free base) compared with 167.09 Da for the 5‑trifluoromethyl analogue (CAS 1359822‑77‑7). The +16.45 Da increase originates from the replacement of one fluorine atom with chlorine, adding one heavy atom (Cl vs. F) and increasing the molecular volume. This change simultaneously raises lipophilicity (XLogP3‑AA = 0.2 for the target vs. an estimated ≤0 for the 5‑trifluoromethyl analogue) while introducing a polarisable chlorine atom capable of halogen bonding [1][2][3].
| Evidence Dimension | Molecular weight (free base) |
|---|---|
| Target Compound Data | 183.54 Da |
| Comparator Or Baseline | [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine: 167.09 Da |
| Quantified Difference | +16.45 Da (9.8% increase) |
| Conditions | Calculated values from PubChem compound entries |
Why This Matters
A larger molecular weight and the presence of chlorine influence permeability, solubility, and protein‑ligand interactions, making the target a distinct vector for tailoring ADME properties in lead optimisation campaigns.
- [1] PubChem Compound Summary for CID 71757482, [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/71757482 View Source
- [2] Cas no 1359822-77-7, (5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine. Kuujia.com. Data sourced from vendor listings. View Source
- [3] XLogP3-AA calculated value for CID 71757482. PubChem 2025. https://pubchem.ncbi.nlm.nih.gov/compound/71757482 View Source
